

# The Role of ML385 in KEAP1-Deficient Cancers: A Technical Guide

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## Compound of Interest

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## Abstract

Loss-of-function mutations in the Kelch-like ECH-associated protein 1 (KEAP1) gene are a frequent event in several cancers, most notably in non-small cell lung cancer (NSCLC). These mutations lead to the constitutive activation of the Nuclear factor erythroid 2-related factor 2 (NRF2) transcription factor, a master regulator of the cellular antioxidant response. While NRF2 activation protects normal cells from oxidative stress, in cancer cells, its persistent activation promotes tumor growth, metabolic reprogramming, and resistance to chemotherapy and radiotherapy. This has established NRF2 as a critical therapeutic target in KEAP1-deficient cancers. **ML385** is a small molecule inhibitor of NRF2 that has shown significant promise in preclinical models of these cancers. This technical guide provides an in-depth overview of the mechanism of action of **ML385**, its effects on key signaling pathways, and a summary of the experimental data supporting its therapeutic potential.

## Introduction: The KEAP1-NRF2 Pathway in Cancer

Under normal physiological conditions, KEAP1 acts as a negative regulator of NRF2. It binds to NRF2 in the cytoplasm and facilitates its ubiquitination and subsequent proteasomal degradation, thus keeping NRF2 levels low. In the presence of oxidative or electrophilic stress, KEAP1 undergoes a conformational change, leading to the release of NRF2. NRF2 then translocates to the nucleus, where it binds to Antioxidant Response Elements (AREs) in the promoter regions of its target genes, initiating a protective antioxidant response.

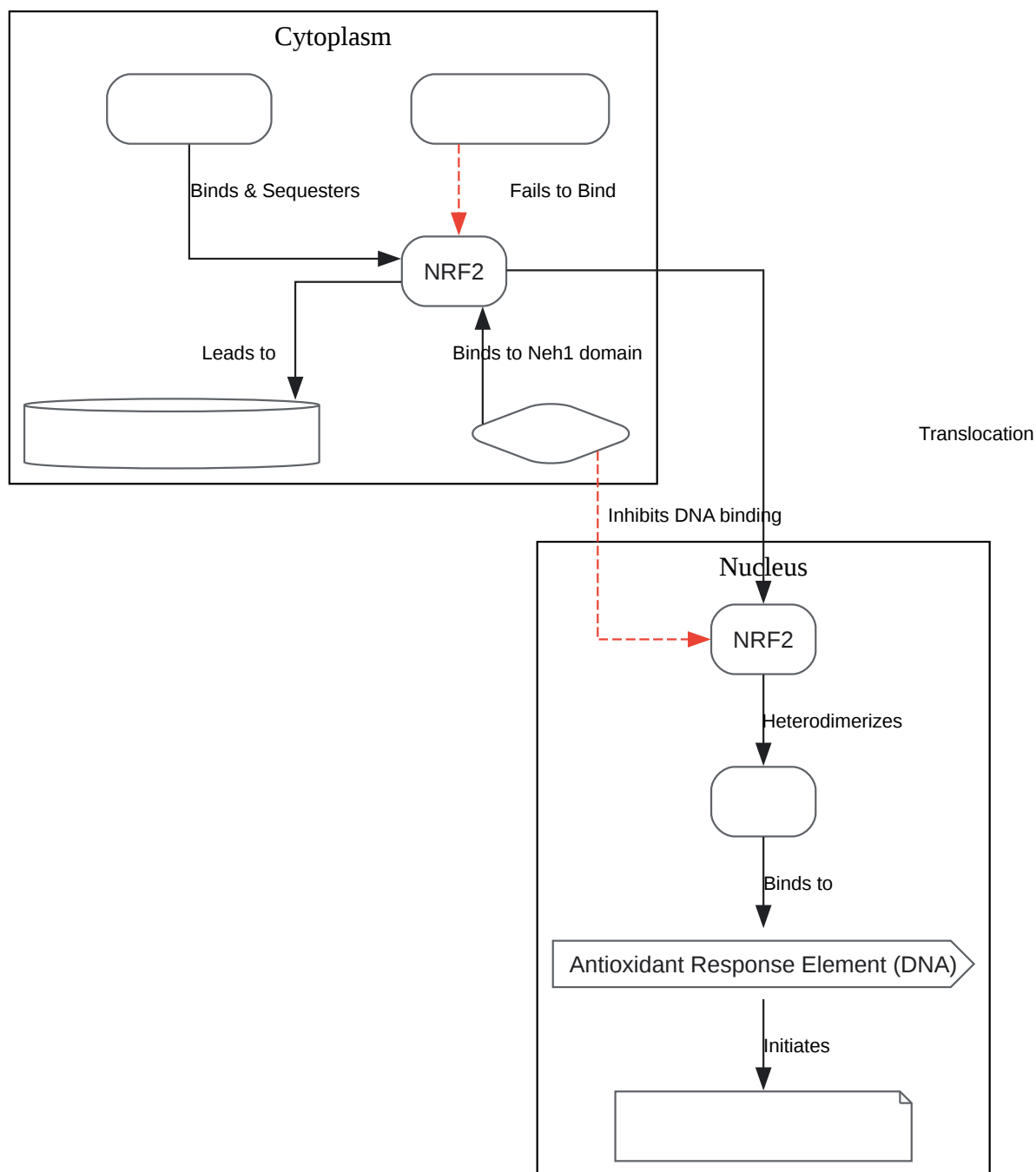
In cancers with KEAP1 mutations, this regulatory mechanism is disrupted. The non-functional KEAP1 is unable to mediate NRF2 degradation, leading to its accumulation and constitutive activation. This provides a significant survival advantage to cancer cells by upregulating genes involved in detoxification, drug efflux, and metabolic pathways that support rapid proliferation.

## ML385: A Direct Inhibitor of NRF2

**ML385** was identified through a high-throughput screening of approximately 400,000 small molecules as a potent and specific inhibitor of NRF2.<sup>[1][2]</sup>

### Mechanism of Action

**ML385** directly interacts with the NRF2 protein.<sup>[1]</sup> Specifically, it binds to the Neh1 domain, which is the Cap 'n' Collar Basic Leucine Zipper (CNC-bZIP) domain of NRF2.<sup>[1][2][3]</sup> This binding event interferes with the heterodimerization of NRF2 with small Maf (sMAF) proteins, a crucial step for the complex to bind to AREs on the DNA.<sup>[1][2][3][4]</sup> By preventing the NRF2-sMAF complex from binding to DNA, **ML385** effectively blocks the transcription of NRF2 target genes.<sup>[1][2][3][4]</sup>



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**Figure 1:** Mechanism of **ML385** Action in KEAP1-Deficient Cells.

# Preclinical Efficacy of ML385 in KEAP1-Deficient Cancers

Extensive preclinical studies have demonstrated the selective activity of **ML385** in cancer cells harboring KEAP1 mutations.

## In Vitro Studies

**ML385** has been shown to be selectively cytotoxic to NSCLC cells with KEAP1 mutations.[1][4] For instance, H460 cells, which have a KEAP1 mutation, are more sensitive to **ML385**-mediated growth inhibition compared to isogenic H460 cells where wild-type KEAP1 has been knocked in.[1][5] In contrast, non-tumorigenic lung epithelial cells like BEAS2B, which have a functional KEAP1-NRF2 pathway, are resistant to the growth-inhibitory effects of **ML385**. [5] Treatment with **ML385** leads to a dose-dependent reduction in NRF2 protein levels and the expression of its downstream target genes, such as NQO1, GCLC, and HO-1.[1][4][6]

## Sensitization to Chemotherapy

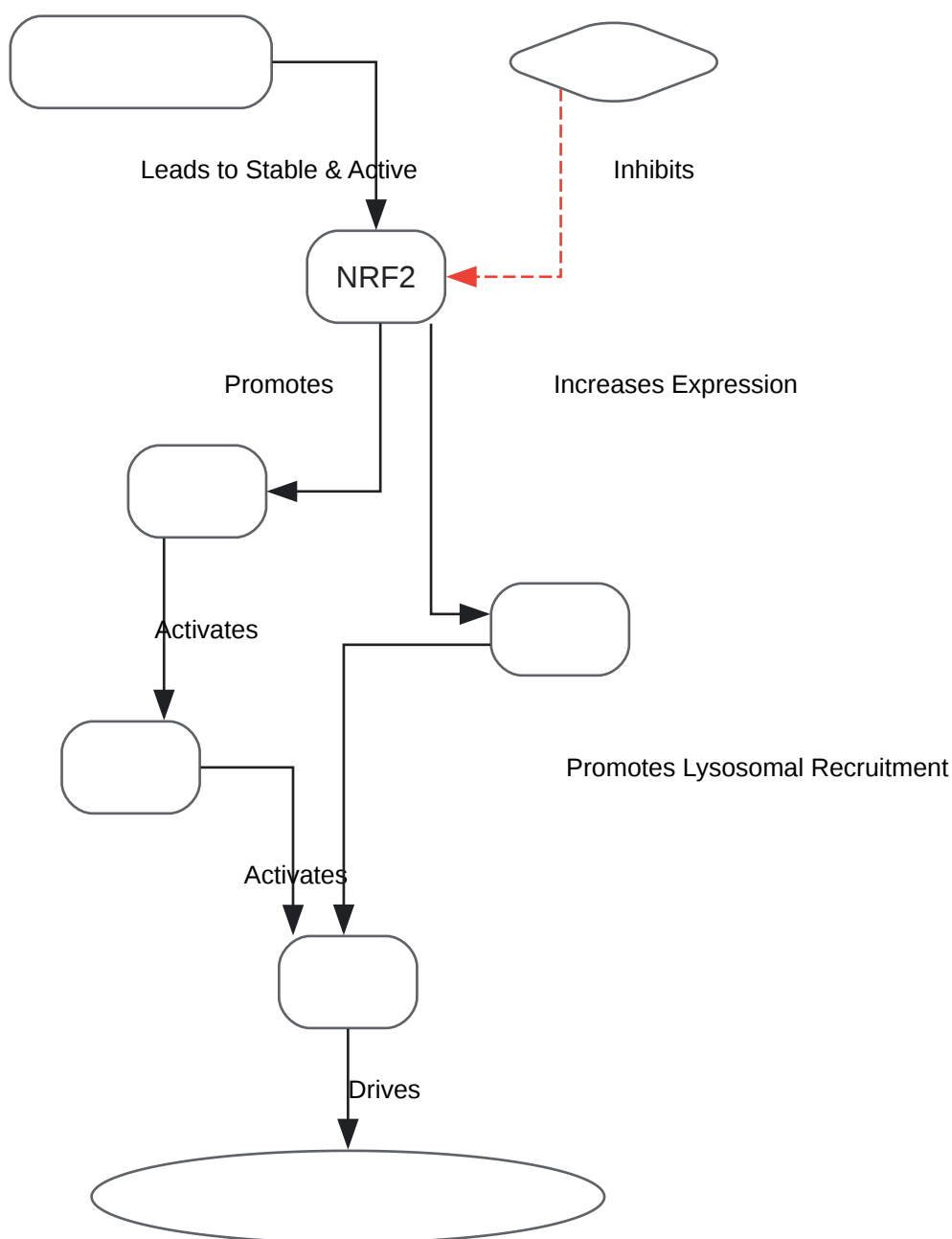
A key finding is the ability of **ML385** to sensitize KEAP1-deficient cancer cells to standard chemotherapeutic agents.[1][7] In clonogenic assays, the combination of **ML385** with platinum-based drugs (e.g., carboplatin), taxanes (e.g., paclitaxel), and anthracyclines (e.g., doxorubicin) results in a substantial enhancement of cytotoxicity compared to single-agent treatment.[1][2][3] This effect is, at least in part, due to the **ML385**-mediated inhibition of NRF2-dependent drug detoxification pathways, leading to increased intracellular drug accumulation.[1] For example, in vivo studies showed approximately two-fold higher platinum levels in tumors treated with a combination of **ML385** and carboplatin.[1]

## In Vivo Studies

In subcutaneous xenograft models of NSCLC using KEAP1-mutant cell lines like A549 and H460, **ML385** has demonstrated significant anti-tumor activity, both as a single agent and in combination with carboplatin.[1][2] The combination therapy led to a significant reduction in tumor volume and weight compared to either treatment alone.[1]

## Impact on Other Signaling Pathways

Recent studies have revealed that the effects of NRF2 are not limited to the antioxidant response. In lung squamous cell carcinoma (LUSC), NRF2 activation has been shown to promote PI3K-mTOR signaling.[7][8] **ML385**-mediated inhibition of NRF2 leads to a reduction in PI3K-mTOR signaling.[8] This occurs through at least two mechanisms: a decrease in AKT phosphorylation and a reduction in RagD protein expression, which in turn diminishes the recruitment of mTOR to lysosomes.[7][8] Consequently, **ML385** can potentiate the anti-growth effects of PI3K inhibitors like BKM120.[7][8]



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**Figure 2: ML385** Interaction with the PI3K-mTOR Pathway.

## Quantitative Data Summary

Cell Line	Cancer Type	KEAP1/NRF2 Status	Assay	ML385 Concentration/Effect	Reference
A549	NSCLC	KEAP1 mutant	NRF2 transcriptional activity	Max inhibition at 5 $\mu$ M	[1]
A549	NSCLC	KEAP1 mutant	NRF2 protein levels	Dose-dependent reduction	[6]
H460	NSCLC	KEAP1 mutant	Clonogenic assay	More sensitive than H460-KEAP1 WT	[1][5]
EBC1	Squamous lung cancer	NRF2 gain-of-function mutation	Gene expression	Dose-dependent reduction of NRF2 and downstream genes	[1]
MGH7	LUSC	-	Cell viability	IC50 of BKM120 reduced from 15.46 $\mu$ M to 5.503 $\mu$ M with 5 $\mu$ M ML385	[8]
A549 Xenograft	NSCLC	KEAP1 mutant	In vivo tumor growth	Significant anti-tumor activity alone and with carboplatin	[1]
H460 Xenograft	NSCLC	KEAP1 mutant	In vivo tumor growth	Significant anti-tumor activity alone	[1]

and with  
carboplatin

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## Experimental Protocols

### Cell Culture

A549 and H460 cells are cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin. BEAS2B cells are maintained in DMEM with the same supplements. Cells are maintained in a humidified incubator at 37°C with 5% CO<sub>2</sub>.

### Western Blot Analysis

Cells are treated with **ML385** at various concentrations for specified times. Whole-cell lysates are prepared using RIPA buffer. Protein concentration is determined using a BCA assay. Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.

Membranes are blocked and then incubated with primary antibodies against NRF2, NQO1, HO-1, and a loading control (e.g.,  $\beta$ -actin). After washing, membranes are incubated with HRP-conjugated secondary antibodies and visualized using an enhanced chemiluminescence (ECL) detection system.

### Real-Time Quantitative PCR (RT-qPCR)

Total RNA is extracted from cells using TRIzol reagent. cDNA is synthesized using a reverse transcription kit. RT-qPCR is performed using SYBR Green master mix on a real-time PCR system. The relative expression of target genes is calculated using the  $2^{-\Delta\Delta C_t}$  method, normalized to a housekeeping gene like GAPDH.

### Clonogenic Assay

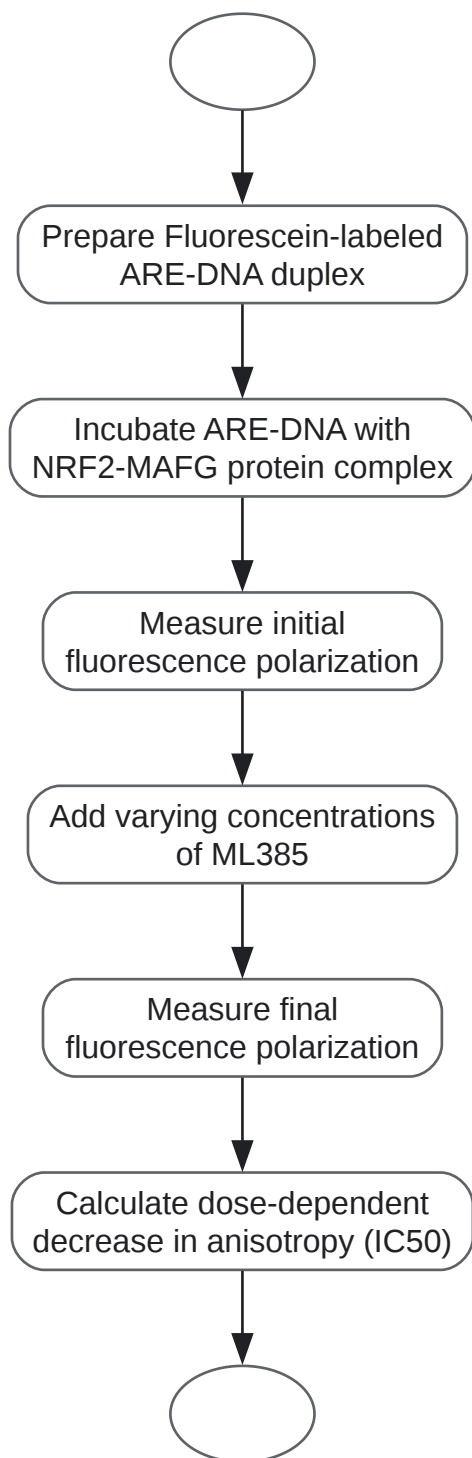
Cells are seeded in 6-well plates at a low density (e.g., 500 cells/well). The following day, cells are treated with **ML385**, a chemotherapeutic agent, or a combination of both. After 72 hours, the drug-containing medium is replaced with fresh medium. Cells are allowed to grow for 8-10 days until visible colonies are formed. Colonies are then fixed with methanol and stained with crystal violet. The number of colonies is counted.

### Fluorescence Polarization Assay



To assess the disruption of the NRF2-MAFG-ARE complex, a fluorescein-labeled ARE-DNA duplex is used. The NRF2-MAFG protein complex is incubated with the labeled DNA, and the polarization of the fluorescence is measured. The addition of **ML385**, which disrupts this complex, leads to a dose-dependent decrease in anisotropy. The IC<sub>50</sub> is determined as the concentration of **ML385** that causes a 50% reduction in the binding of the NRF2-MAFG complex to the ARE-DNA.[1]

## Experimental Workflow: Fluorescence Polarization Assay

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Address: 3281 E Guasti Rd

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